2,5-Dioxaspiro[3.5]nonan-8-one
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Overview
Description
2,5-Dioxaspiro[35]nonan-8-one is a chemical compound with the molecular formula C7H10O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.5]nonan-8-one typically involves the reaction of dihydroxyacetone with a suitable ketone under acidic conditions. The reaction proceeds through a spirocyclization process, forming the spiro compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.5]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines, ethers.
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique spiro structure allows it to fit into specific binding sites on target molecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.5]nonan-8-ol: A similar compound with an alcohol functional group instead of a ketone.
2,6-Dioxaspiro[4.5]decane: Another spiro compound with a different ring structure.
Uniqueness
2,5-Dioxaspiro[3.5]nonan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
2,5-Dioxaspiro[3.5]nonan-8-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme interactions, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H12O2
- Molecular Weight : 156.18 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure with two ether-like oxygen atoms, contributing to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study demonstrated its effectiveness in inhibiting the growth of:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The mechanism of action is believed to involve disruption of cellular membranes or inhibition of critical metabolic pathways, although further studies are needed to elucidate specific interactions.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 18 | 16 µg/mL |
Aspergillus niger | 14 | 32 µg/mL |
Enzyme Interactions
The compound has been shown to interact with various enzymes, potentially modulating their activity. Studies suggest that it can act as an inhibitor for specific enzymes involved in metabolic pathways:
- Enzyme Targets :
- Cyclic nucleotide phosphodiesterases
- Protein kinases
These interactions may lead to altered signaling pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated a promising inhibition profile comparable to standard antibiotics.
- Mechanistic Study : Another study focused on the molecular binding interactions of the compound with enzyme active sites. The findings revealed that the spirocyclic structure allows for effective binding, potentially leading to significant inhibition of enzymatic activity.
- Therapeutic Applications : Preliminary research has suggested potential applications in treating infections caused by resistant strains of bacteria and fungi. Further clinical trials are warranted to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-10-7(3-6)4-9-5-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFDELMSAFGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1=O)COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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